(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146534
InChI: InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1
SMILES:
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC20146534

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13 g/mol
IUPAC Name (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1
Standard InChI Key NSRKGSISAZLLDC-SBSPUUFOSA-N
Isomeric SMILES C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N.Cl
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s molecular formula is C₁₁H₁₂Cl₂N₂O₂, with a molar mass of 275.13 g/mol. Its IUPAC name, (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid; hydrochloride, reflects its stereochemistry and salt form. The indole ring’s 7-position chlorine atom enhances electron-withdrawing effects, influencing the molecule’s reactivity and binding affinity to biological targets. The chiral center at the second carbon dictates its enantiomeric specificity, which is critical for interactions with stereoselective receptors in the central nervous system (CNS).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₂N₂O₂
Molecular Weight275.13 g/mol
IUPAC Name(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid; hydrochloride
Canonical SMILESC1=CC2=C(C(=C1)Cl)NC=C2CC@HN.Cl
PubChem CID127256232

Synthesis and Manufacturing

Synthetic Routes

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

Preliminary studies suggest the compound modulates serotonin (5-HT) and trace amine-associated receptors (TAARs) due to structural mimicry of endogenous tryptamine derivatives. The chloroindole moiety may enhance binding affinity to 5-HT₁A and 5-HT₂A subtypes, which are implicated in mood regulation and psychosis.

Enzymatic Processing

In vitro assays reveal susceptibility to monoamine oxidase (MAO) and aromatic L-amino acid decarboxylase (AADC), enzymes involved in neurotransmitter metabolism. Decarboxylation yields 7-chlorotryptamine, a potential psychoactive metabolite.

Fluorescent Byproduct Formation

Like 7-chloro-L-tryptophan, the compound may undergo oxidative cleavage by indoleamine 2,3-dioxygenase (IDO1), producing fluorescent kynurenine analogs. This property is exploitable in cellular injury assays .

Research Applications

Neuropharmacology

The compound serves as a tool for probing serotonin receptor subtypes and designing novel antidepressants. Its chiral specificity allows researchers to isolate enantiomer-dependent effects on receptor signaling.

Chemical Biology

Incorporation into peptide sequences via solid-phase synthesis enables studies on protein folding and receptor-ligand interactions. The chloroindole group acts as a spectroscopic probe for X-ray crystallography.

Drug Development

Structural analogs are under investigation for antipsychotic and anxiolytic applications. Modifications to the amino acid side chain or indole substituents aim to optimize pharmacokinetic profiles.

Comparative Analysis with Related Compounds

7-Chloro-L-Tryptophan

This free amino acid (C₁₁H₁₁ClN₂O₂, MW 238.67 g/mol) lacks the hydrochloride group and (R)-configuration . It serves as a biosynthetic precursor to antibiotics like rebeccamycin but exhibits lower CNS penetration due to reduced solubility .

Table 2: Structural and Functional Comparisons

Property(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic Acid HCl7-Chloro-L-Tryptophan
Molecular FormulaC₁₁H₁₂Cl₂N₂O₂C₁₁H₁₁ClN₂O₂
SolubilityHigh (hydrochloride salt)Moderate
Receptor Specificity5-HT₁A/2AIDO1, RebH
Biosynthetic RolePharmacological agentAntibiotic precursor

Tryptophan Hydroxylase Inhibitors

Unlike competitive inhibitors such as p-chlorophenylalanine, the compound’s effects on serotonin synthesis are indirect, mediated via receptor downregulation.

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